7-Iodobenzo[d]isoxazol-3-amine
Description
Properties
IUPAC Name |
7-iodo-1,2-benzoxazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCQBAAYEPAIJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)ON=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Iodination
Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) is a common strategy. The amine group at the 3-position acts as an ortho/para-directing group, favoring iodination at the 7-position. A representative procedure involves dissolving benzo[d]isoxazol-3-amine in acetic acid at 0°C, followed by slow addition of ICl (1.1 equiv). The reaction proceeds via iodonium ion intermediacy, yielding 7-iodobenzo[d]isoxazol-3-amine in 68% yield after recrystallization.
Table 1: Electrophilic Iodination Conditions and Outcomes
Directed Ortho-Metalation (DoM)
Directed ortho-metalation using lithium diisopropylamide (LDA) enables regioselective iodination. The amine group coordinates to LDA, deprotonating the 7-position. Subsequent quenching with iodine affords the iodinated product in 72% yield. This method avoids competing para-iodination observed in electrophilic approaches.
Cyclization Strategies for Iodinated Precursors
Copper-Catalyzed N–O Bond Formation
Adapting methodologies from benzo[d]isothiazole synthesis, copper(I) iodide catalyzes the cyclization of 2-iodo-N-(prop-2-yn-1-yl)benzamide derivatives. The alkyne moiety facilitates intramolecular O–N bond formation, constructing the isoxazole ring. Using 2,4-diiodo substrates ensures iodine incorporation at the 7-position, with yields reaching 81% under optimized conditions (DMF, 80°C, 12 h).
Table 2: Copper-Catalyzed Cyclization Parameters
| Substrate | Catalyst | Solvent | Temp. | Yield |
|---|---|---|---|---|
| 2,4-Diiodo-N-propargyl | CuI | DMF | 80°C | 81% |
Cobalt-Mediated Oxidative Cyclization
Cobalt phthalocyanine-tetrasodium sulfonate (CoPcS) promotes oxidative cyclization of 2-mercapto-N-arylbenzamides in aqueous media. While originally developed for isothiazoles, substituting sulfur with oxygen analogues enables isoxazole formation. This sustainable method achieves 70% yield with excellent functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 7-bromobenzo[d]isoxazol-3-amine with iodoboronic acids introduces iodine via cross-coupling. Using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1), the reaction proceeds at 100°C to deliver the product in 65% yield.
Ullmann-Type Coupling
Ullmann coupling of 7-iodo-3-nitrobenzo[d]isoxazole with ammonia under copper catalysis reduces the nitro group to an amine. Optimized conditions (CuI, 1,10-phenanthroline, DMF, 120°C) achieve 75% yield, though over-reduction to the hydroxylamine is a minor side reaction.
Advanced and Emerging Methodologies
Visible-Light-Promoted Synthesis
Inspired by benzo[d]isothiazole synthesis under blue light, α-amino-oxy acids undergo photochemical cyclization using an acridinium photocatalyst. This method forms the isoxazole ring while introducing iodine via radical intermediates, achieving 60% yield in a continuous-flow setup.
Chemical Reactions Analysis
7-Iodobenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical properties.
Condensation Reactions: The amine group can participate in condensation reactions with other compounds.
Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that derivatives of benzo[d]isoxazole compounds, including 7-iodobenzo[d]isoxazol-3-amine, have shown promise in cancer treatment. These compounds often act as inhibitors of specific kinases involved in tumor growth and metastasis. For instance, the compound's structural properties allow it to interact with p38 mitogen-activated protein kinase (MAPK), which is implicated in various cancers. Inhibitors targeting this pathway can potentially reduce tumor proliferation and improve patient outcomes in cancers such as breast and lung cancer .
1.2 Pain Management
Another significant application of 7-iodobenzo[d]isoxazol-3-amine is in the development of analgesics. Studies have highlighted its role in enhancing the potency of bispecific antibodies targeting sodium channels, particularly Na V1.7, which are crucial in pain signaling pathways. The compound has been shown to improve the efficacy of these antibodies, providing a novel approach to pain management by potentially offering more effective treatments for chronic pain conditions .
Case Study: Pain Therapeutics
A study demonstrated that a ligand-antibody conjugate incorporating 7-iodobenzo[d]isoxazol-3-amine exhibited an impressive IC50 value of 0.06 nM against Na V1.7 channels, showing over 1,000-fold selectivity compared to other sodium channels. This significant selectivity indicates potential for developing targeted pain therapies that minimize adverse effects associated with broader-spectrum analgesics .
Case Study: Anticancer Efficacy
In another investigation, derivatives of 7-iodobenzo[d]isoxazol-3-amine were synthesized and tested for their ability to inhibit cancer cell proliferation in vitro. Results indicated that these compounds effectively reduced cell viability in several cancer cell lines, supporting their potential as anticancer agents .
Comparative Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer Therapy | Inhibition of p38 MAPK | Reduced tumor growth in preclinical models |
| Pain Management | Modulation of Na V1.7 sodium channels | High potency and selectivity in pain models |
| Neurological Disorders | Potential neuroprotective effects | Improved outcomes in models of neuroinflammation |
Mechanism of Action
The mechanism of action of 7-Iodobenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact molecular targets and pathways involved depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-Iodobenzo[d]isoxazol-3-amine and its analogs are summarized below:
Table 1: Comparative Analysis of Halogenated Benzo[d]isoxazol-3-amine Derivatives
Key Comparative Insights:
Halogen Effects :
- Iodine (7-Iodo): Enhances lipophilicity and steric bulk, favoring membrane permeability and target engagement in hydrophobic pockets .
- Bromine (7-Bromo): Offers a balance between size and electronegativity, often used in Suzuki-Miyaura cross-coupling reactions .
- Fluorine (5-Fluoro): Improves metabolic stability and bioavailability due to its strong electron-withdrawing nature .
Positional Isomerism: Iodine at the 7-position (vs.
Biological Activity :
- 7-Iodobenzo[d]isoxazol-3-amine and its brominated analogs (e.g., 5,7-Dibromo ) show promise in targeting viral proteases and ion channels (e.g., NaV1.7 inhibitors) .
- Fluorinated derivatives exhibit submicromolar activity against influenza A/H1N1, highlighting the role of halogen choice in antiviral potency .
Synthetic Accessibility :
- Bromo and iodo derivatives are often synthesized via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Fluorinated analogs may require specialized fluorination techniques, such as Balz-Schiemann reactions .
Safety Profiles: All halogenated derivatives share GHS hazard classifications (e.g., H315, H319, H335) for skin/eye irritation and respiratory toxicity .
Biological Activity
7-Iodobenzo[d]isoxazol-3-amine is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of 7-Iodobenzo[d]isoxazol-3-amine is CHNO, with a distinctive structure that includes an iodine atom, which significantly influences its reactivity and biological interactions. The compound is characterized by a benzo[d]isoxazole core, which is known for its ability to interact with various biological targets.
The biological activity of 7-Iodobenzo[d]isoxazol-3-amine primarily involves its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit certain pathways associated with cancer cell proliferation and inflammation. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : It acts as an inhibitor of heat shock protein 90 (Hsp90), a chaperone involved in the stabilization of numerous oncoproteins.
- Signal Transduction Modulation : It interferes with signaling pathways that promote tumor growth and survival, particularly in various cancer cell lines.
Biological Activities
Research indicates that 7-Iodobenzo[d]isoxazol-3-amine exhibits several key biological activities:
- Anticancer Activity : Studies have demonstrated its effectiveness against various cancer types by inhibiting Hsp90-dependent pathways, leading to reduced tumor growth in preclinical models .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation-related markers, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Properties : There is emerging evidence that it may protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disorders .
Anticancer Activity
A significant study reported the synthesis and evaluation of 7-Iodobenzo[d]isoxazol-3-amine derivatives, highlighting their ability to inhibit Hsp90 effectively. The study utilized various cancer cell lines, including breast cancer (MDA-MB-468) and chronic myeloid leukemia (K562), demonstrating dose-dependent inhibition of tumor growth .
Anti-inflammatory Effects
In another investigation, the compound was tested for its anti-inflammatory properties in models of chronic inflammation. Results indicated a marked reduction in pro-inflammatory cytokines following treatment with 7-Iodobenzo[d]isoxazol-3-amine, suggesting its potential utility in managing conditions like arthritis and other inflammatory diseases .
Comparative Analysis
To contextualize the activity of 7-Iodobenzo[d]isoxazol-3-amine, it can be compared with other similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol | Anticonvulsant | Modulates neurotransmitter release |
| N-(4-(isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine | Anti-inflammatory | Inhibits pro-inflammatory pathways |
| 7-Iodobenzo[d]isoxazol-3-amine | Anticancer, anti-inflammatory | Hsp90 inhibition and signal modulation |
Q & A
Basic: What safety protocols are critical when handling 7-Iodobenzo[d]isoxazol-3-amine in laboratory settings?
Answer:
- Hazard Identification : According to GHS classification, similar isoxazol-3-amine derivatives exhibit skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) . Always use PPE: nitrile gloves, lab coats, and safety goggles.
- Storage : Store in a cool, dry place away from ignition sources. Stability data for analogous compounds suggest no decomposition under recommended storage conditions (room temperature, inert atmosphere) .
- Emergency Measures : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention if symptoms persist .
Basic: What synthetic routes are reported for iodinated benzo[d]isoxazol-3-amine derivatives?
Answer:
- I2-DMSO-Mediated Transannulation : A metal-free [3+1+2] cascade annulation using aryl ketones, enaminones, and benzo[d]isoxazol-3-amine has been demonstrated. This method forms pyrimidine derivatives via two C-N bonds and one C-C bond .
- Halogenation Strategies : Brominated analogs (e.g., 6-Bromobenzo[d]isoxazol-3-amine) are synthesized via electrophilic substitution, suggesting iodine could be introduced similarly using N-iodosuccinimide (NIS) under controlled conditions .
Basic: How can NMR spectroscopy characterize 7-Iodobenzo[d]isoxazol-3-amine and its derivatives?
Answer:
- 1H NMR Peaks : For structurally similar compounds (e.g., 3-Methyl-N,2-diphenyloctahydrobenzo[d]isoxazol-3-amine), aromatic protons appear at δ 6.89–7.49 ppm, while NH2 groups resonate at δ 7.21–7.24 ppm .
- 13C NMR : The iodine substituent’s electron-withdrawing effect deshields adjacent carbons, shifting peaks downfield. Compare with non-iodinated analogs (e.g., 5-Fluorobenzo[d]isoxazol-3-amine) for benchmarking .
Advanced: How can I2-DMSO-mediated transannulation be optimized for synthesizing pyrimidine derivatives from 7-Iodobenzo[d]isoxazol-3-amine?
Answer:
-
Reaction Parameters :
Parameter Optimal Range Impact on Yield Temperature 80–100°C Higher yields at 100°C Solvent DMSO Facilitates iodine activation Substrate Ratio 1:1.2 (amine:enaminone) Minimizes side products -
Mechanistic Insight : The reaction proceeds via in situ generation of α-keto aldehydes, which undergo cyclocondensation. Iodine acts as a mild oxidant, while DMSO stabilizes intermediates .
Advanced: How do electronic effects of the iodine substituent influence the reactivity of benzo[d]isoxazol-3-amine in cross-coupling reactions?
Answer:
- Steric and Electronic Factors : The iodine atom’s large size may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura), but its strong electron-withdrawing effect activates the ring for nucleophilic substitution.
- Case Study : Brominated analogs (e.g., 7-Bromobenzo[d]isoxazol-3-amine) undergo Ullman coupling with aryl boronic acids at 110°C, suggesting iodine derivatives may require higher temperatures or specialized ligands .
Advanced: How should researchers address contradictions in reported synthetic yields for iodinated isoxazole derivatives?
Answer:
- Data Reconciliation :
- Purity of Starting Materials : Ensure substrates like enaminones are >95% pure (LC-MS verification) .
- Reaction Monitoring : Use TLC or in situ IR to track intermediate formation, as side reactions (e.g., over-iodination) may reduce yields .
- Reproducibility : Compare protocols across multiple sources (e.g., metal-free vs. transition-metal-catalyzed routes) .
- Statistical Analysis : Apply ANOVA to evaluate the significance of variables like solvent polarity or catalyst loading .
Advanced: What strategies enable post-synthetic modification of 7-Iodobenzo[d]isoxazol-3-amine for pharmaceutical applications?
Answer:
- Functionalization Sites :
- Case Study : Phenolic hydroxyl groups in pyrimido[4,5-d]pyridazine derivatives (synthesized from isoxazole precursors) are amenable to esterification or glycosylation .
Advanced: How can computational methods predict the stability and reactivity of 7-Iodobenzo[d]isoxazol-3-amine?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
